1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Medicinal Chemistry Cross-Coupling Building Block

1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341503-81-8) is a disubstituted acetophenone derivative bearing a 4-iodopyrazole moiety at the para position relative to the acetyl group and a fluorine atom at the meta position of the central phenyl ring. With molecular formula C₁₁H₈FIN₂O and molecular weight 330.10 g/mol, it belongs to the class of halogenated pyrazole building blocks widely employed in medicinal chemistry for kinase inhibitor design and cross-coupling derivatization.

Molecular Formula C11H8FIN2O
Molecular Weight 330.10 g/mol
Cat. No. B13554913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
Molecular FormulaC11H8FIN2O
Molecular Weight330.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)F
InChIInChI=1S/C11H8FIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3
InChIKeyXXLRTIIHTORJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341503-81-8): Structural Profile and Procurement Baseline


1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341503-81-8) is a disubstituted acetophenone derivative bearing a 4-iodopyrazole moiety at the para position relative to the acetyl group and a fluorine atom at the meta position of the central phenyl ring . With molecular formula C₁₁H₈FIN₂O and molecular weight 330.10 g/mol, it belongs to the class of halogenated pyrazole building blocks widely employed in medicinal chemistry for kinase inhibitor design and cross-coupling derivatization . The compound is commercially available from multiple suppliers at ≥97% purity, primarily for research and further manufacturing use .

Why Close Analogs of 1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one Cannot Be Assumed Interchangeable for Research Procurement


The combination and regiochemistry of three functional handles—the 4-iodo group on the pyrazole ring, the 3-fluoro substituent on the central phenyl ring, and the acetyl group—collectively determine the compound's reactivity, physicochemical properties, and potential biological interactions. Removing the iodine eliminates the primary cross-coupling handle required for Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig derivatization [1]. Removing or relocating the fluorine alters electronic distribution, lipophilicity, and metabolic stability . Even positional isomers (e.g., 2-fluoro-6- or 5-fluoro-2-substituted analogs) display different steric and electronic environments around the acetyl carbonyl and pyrazole rings, which can lead to divergent reactivity in downstream synthetic transformations and distinct biological target engagement profiles . These factors preclude simple generic substitution without experimental validation.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one Versus Closest Analogs


Synthetic Utility: 4-Iodo Substituent Enables Palladium-Catalyzed Cross-Coupling Derivatization

The 4-iodo substituent on the pyrazole ring of the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck), enabling modular derivatization to diverse chemical space. In contrast, the non-iodinated analog 1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1152964-31-2) lacks this synthetic versatility and cannot undergo direct C–C bond formation at the pyrazole 4-position without prior halogenation [1]. 4-Iodopyrazoles have been demonstrated to undergo Sonogashira coupling with terminal alkynes and Suzuki-Miyaura coupling with aryl boronic acids in good to high yields (60–86%) [2].

Medicinal Chemistry Cross-Coupling Building Block

Fluorine Substitution: Differentiated Physicochemical Profile Compared to Non-Fluorinated Iodo-Analog

The 3-fluoro substituent on the central phenyl ring of the target compound imparts differentiated physicochemical properties compared to the non-fluorinated analog 1-(4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341829-72-8). The fluorine atom at the meta position relative to the acetyl group modifies the electronic distribution of the aromatic ring and influences lipophilicity. Literature on fluorinated pyrazoles indicates that fluorine substitution can modulate logP values, enhance metabolic stability by blocking oxidative metabolism at the substituted position, and improve membrane permeability relative to non-fluorinated counterparts . The target compound (C₁₁H₈FIN₂O, MW 330.10) differs from the non-fluorinated analog (C₁₁H₉IN₂O, MW 312.11) by the substitution of one hydrogen with fluorine, resulting in a mass difference of 17.99 g/mol .

Physicochemical Properties Drug Design Metabolic Stability

Regiochemical Differentiation: 3-Fluoro-4-(pyrazol-1-yl) Substitution Pattern Versus Positional Isomers

The target compound features a specific 3-fluoro-4-(4-iodopyrazol-1-yl) substitution pattern on the acetophenone core. Two commercially available regioisomers—1-(5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1343196-85-9) and 1-(2-fluoro-6-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1342084-87-0)—differ in the position of the fluorine relative to the acetyl group and the pyrazole attachment point . In the target compound, the fluorine is meta to the acetyl group and ortho to the pyrazole attachment; in the 5-fluoro-2-isomer, the fluorine is para to the acetyl group; in the 2-fluoro-6-isomer, the fluorine is ortho to both substituents. These positional differences alter the electronic environment of the acetyl carbonyl, affecting its reactivity in condensation and cyclization reactions, and modify the conformational preferences of the molecule .

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Class-Level Biological Potential: Antifungal Activity of Structurally Related 4-Iodopyrazole Acetophenones

While no direct biological activity data for the target compound itself have been published in the peer-reviewed literature, structurally related 4-iodopyrazole acetophenone derivatives have demonstrated quantifiable antifungal activity. The non-fluorinated analog 1-(4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341829-72-8) exhibited an IC₅₀ of 26.96 µg/mL against the fungal strain Cytospora sp. [1]. Additionally, the non-iodinated analog 3'-fluoro-4'-(1-pyrazolyl)acetophenone (CAS 1152964-31-2) has been reported to display antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) [2]. The target compound, bearing both fluoro and iodo substituents, may combine the biological potential suggested by each of these individual structural features; however, this remains a class-level inference and requires direct experimental confirmation.

Antifungal Activity Pyrazole Derivatives Biological Screening

Commercial Purity Specifications and Supplier Availability for Procurement Decision-Making

The target compound is commercially available from multiple independent suppliers with validated purity specifications. ChemScene offers the compound at ≥98% purity (Cat. No. CS-0275053) . AKSci supplies it at 97% minimum purity (Cat. No. 0828EM) with full quality assurance documentation including SDS and Certificate of Analysis upon request . Leyan also lists the compound at 98% purity . In comparison, the non-fluorinated analog (CAS 1341829-72-8) is available at 95% purity from Achemblock , indicating a generally higher and more consistent purity specification for the target compound across multiple suppliers.

Procurement Quality Control Chemical Sourcing

Recommended Research and Industrial Application Scenarios for 1-(3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one Based on Available Evidence


Modular Building Block for Kinase Inhibitor Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent on the pyrazole ring makes this compound an ideal substrate for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for kinase inhibitor screening [1]. Researchers developing ROS1, IRAK, or other kinase-targeted libraries can use this compound as a common intermediate and introduce aryl, alkynyl, or amino diversity elements at the pyrazole 4-position in the final synthetic step, maximizing SAR information per synthetic effort.

Fluorinated Probe Molecule for Metabolic Stability and Physicochemical Profiling Studies

Given the well-documented effect of fluorine substitution on metabolic stability and lipophilicity modulation in pyrazole-containing compounds , this compound can serve as a fluorinated probe in comparative ADME/Tox studies against its non-fluorinated analog (CAS 1341829-72-8). Such head-to-head comparisons can quantify the impact of the 3-fluoro substituent on microsomal half-life, logP/logD, and permeability in a matched molecular pair analysis.

Antimicrobial Screening in Pyrazole Structure-Activity Relationship Programs

Based on the antifungal activity (IC₅₀ 26.96 µg/mL against Cytospora sp.) of the non-fluorinated analog and the reported anti-MRSA activity of the non-iodinated analog, this compound warrants primary screening against fungal and Gram-positive bacterial panels [2]. The presence of both fluoro and iodo substituents may yield a differentiated antimicrobial profile compared to analogs bearing only one of these halogen substituents.

Synthetic Intermediate for Agrochemical and Crop Protection Agent Development

4-Iodopyrazole derivatives have established utility as intermediates in the synthesis of fungicidal and herbicidal agents [3]. The acetyl group on the phenyl ring provides an additional reactive handle for condensation with hydrazines or amines, enabling the construction of more complex pyrazole-containing agrochemical scaffolds. The compound's availability at 97–98% purity from multiple suppliers supports its use in gram-scale synthesis campaigns.

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